molecular formula C12H8N2O2 B1207921 9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 74214-63-4

9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B1207921
CAS RN: 74214-63-4
M. Wt: 212.2 g/mol
InChI Key: ARLVFKCLBYUINL-UHFFFAOYSA-N
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Patent
US08772311B2

Procedure details

Compound 10 (1.2 g, 5 mmol), NaOH (0.8 g, 20 mmol), ethanol (20 ml) and H2O (40 ml) were added into a 50 ml round-bottom flask. The mixture was refluxed for 2 h. Ethanol was then evaporated in reduced pressure. The mixture was adjusted to pH with 5M HCl. After cooling with cold water, filtration, wash well with water and recrystallization with ethanol, white solids (0.96 g, 90%) were obtained. and mp 307-309° C. (reference[1]: 310° C.).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[C:3]([C:14]([O:16]CC)=[O:15])[N:2]=1.[OH-].[Na+].C(O)C>O>[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[C:3]([C:14]([OH:16])=[O:15])[N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=NC(=CC=2C3=CC=CC=C3NC12)C(=O)OCC
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Ethanol was then evaporated in reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling with cold water, filtration
WASH
Type
WASH
Details
wash well with water and recrystallization with ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=CC=2C3=CC=CC=C3NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.